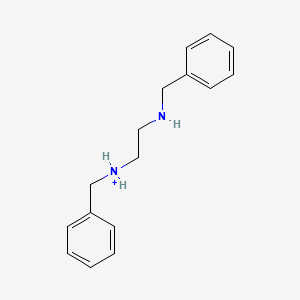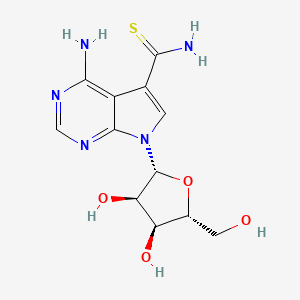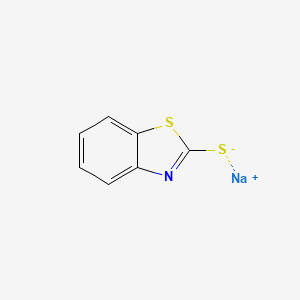![molecular formula C20H23N7O2 B1227487 2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-[4-(1-tetrazolyl)phenyl]acetamide](/img/structure/B1227487.png)
2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-[4-(1-tetrazolyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-[4-(1-tetrazolyl)phenyl]acetamide is a member of piperazines.
Applications De Recherche Scientifique
Antitumor Activity
A study by Xin, Meng, Liu, and Zhang (2018) explored the synthesis of 1-phenyl-4-substituted phthalazine derivatives, evaluating their antiproliferative activity against cancer cell lines. Some compounds, including closely related derivatives, demonstrated significant antitumor activities, surpassing 5-fluorouracil in certain cases (Xin, Meng, Liu, & Zhang, 2018).
Psychotropic Properties
Tyurenkov et al. (2013) synthesized a series of quinazoline acetanilide derivatives and examined their anxiosedative and antidepressant properties. Notably, compounds similar to the queried chemical exhibited pronounced anxiolytic, antiphobic, and antidepressant activities, marking them as candidates for further psychotropic studies (Tyurenkov et al., 2013).
Antihistamine Properties
Cetirizine, a compound within the same class as the queried chemical, is known for its selective antihistamine properties. As researched by Arlette (1991), it effectively treats conditions like urticaria and allergic rhinitis (Arlette, 1991).
β3-Adrenergic Receptor Agonism
Maruyama et al. (2012) investigated N-phenyl-(2-aminothiazol-4-yl)acetamides with phenoxypropanolamine moiety for their activity against human β3-adrenergic receptors. These compounds, sharing structural similarities, showed promising results in treating conditions like obesity and type 2 diabetes (Maruyama et al., 2012).
Analgesic and Anti-Inflammatory Properties
Gökçe et al. (2005) synthesized derivatives with properties similar to the queried chemical, showing significant analgesic and anti-inflammatory activities. These compounds also demonstrated lower ulcerogenic effects compared to standard drugs (Gökçe et al., 2005).
Structural and Computational Analysis
Kumara et al. (2017) focused on the crystal structure, Hirshfeld surface analysis, and DFT calculations of novel piperazine derivatives, contributing to the understanding of their chemical and physical properties (Kumara et al., 2017).
Hypoglycemic Activities
Srivastava et al. (1996) evaluated acylamide derivatives with piperidine and piperazine structures for their hypoglycemic activities, finding several compounds with significant efficacy (Srivastava, Suresh, Pandeya, & Pandey, 1996).
Enzyme Inhibition and Alzheimer's Disease
Hassan et al. (2018) synthesized multifunctional amides, including piperazine derivatives, with moderate enzyme inhibitory potentials and relevance in Alzheimer's disease therapy (Hassan et al., 2018).
Propriétés
Nom du produit |
2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-[4-(1-tetrazolyl)phenyl]acetamide |
|---|---|
Formule moléculaire |
C20H23N7O2 |
Poids moléculaire |
393.4 g/mol |
Nom IUPAC |
2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-[4-(tetrazol-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C20H23N7O2/c1-29-19-5-3-2-4-18(19)26-12-10-25(11-13-26)14-20(28)22-16-6-8-17(9-7-16)27-15-21-23-24-27/h2-9,15H,10-14H2,1H3,(H,22,28) |
Clé InChI |
WIXNYRNPYLYCJE-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1N2CCN(CC2)CC(=O)NC3=CC=C(C=C3)N4C=NN=N4 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



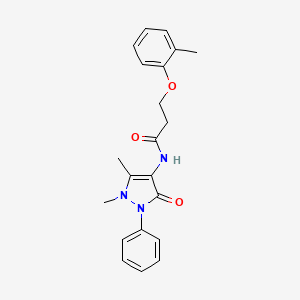
![6-Amino-3-[(2-chlorophenyl)methyl]-2-propyl-4-quinazolinone](/img/structure/B1227406.png)
![2-(4-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]-4-quinazolinamine](/img/structure/B1227407.png)
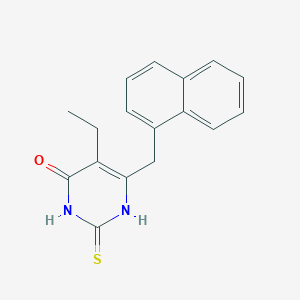
![2-[[4-(1,3-dioxo-2-isoindolyl)-1-oxobutyl]amino]-N-(2-furanylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1227412.png)
![(5E)-5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B1227413.png)
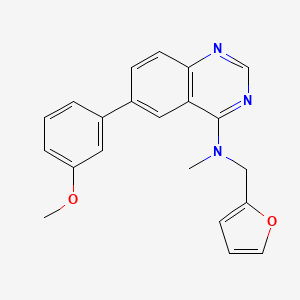
![1-Methyl-4-[[2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl]thio]-2-quinolinone](/img/structure/B1227416.png)
![4-[[(4-acetamidophenyl)sulfonylamino]methyl]-N-(3-methoxypropyl)benzamide](/img/structure/B1227418.png)
![2-Chloro-6-[4-morpholinyl(oxo)methyl]-11-pyrido[2,1-b]quinazolinone](/img/structure/B1227419.png)
![7-[4-(2-Hydroxyphenyl)-2-(trifluoromethyl)-1,3-dioxan-5-yl]-5-heptenoic acid](/img/structure/B1227421.png)
